((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves the protection of functional groups to increase the yield of the desired product. For instance, the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids is described, which could be relevant for synthesizing compounds with multiple carboxylic acid groups . Additionally, the synthesis of triorganotin(IV) complexes with amino acetic acid derivatives demonstrates the versatility of acetic acid derivatives in forming complex structures . These methods could potentially be applied to the synthesis of the compound , considering its structural complexity.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, triorganotin(IV) complexes of amino acetic acid derivatives have been studied, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration . Similarly, the crystal structure of a derivative of (diphenylmethylene-amino) acetic acid was determined, showing a non-planar 2-aza-1,3-butadiene fragment . These studies provide a foundation for understanding how the molecular structure of the compound of interest might be analyzed.
Chemical Reactions Analysis
The reactivity of acetic acid derivatives with various reagents has been explored in the literature. For instance, reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide and phenyl isothiocyanate have been reported, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals . This suggests that the dithio element in the compound of interest may also undergo similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The crystal structures of carboxylic acid derivatives, such as (2-carboxyphenoxy)acetic acid, have been determined, showing extended one-dimensional zig-zag polymers formed by hydrogen bonding . These findings can help predict the solubility, melting point, and other physical properties of the compound of interest, as well as its potential to form crystals and polymers.
Scientific Research Applications
Synthetic Potential in Amino Acid Derivatives : This compound is a valuable intermediate for synthesizing various natural and non-natural α-amino acids and their derivatives. Its synthetic potential has been demonstrated in studies like the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives (Burger et al., 1992).
Corrosion Inhibition : Novel amino acids based corrosion inhibitors have been synthesized, where this compound plays a role. Studies have shown its use in electrochemical impedance and potentiodynamic polarization methods for studying corrosion inhibition. The compound has shown potential in forming protective films on metal surfaces (Srivastava et al., 2017).
Amino Acid Biosynthesis Studies : The compound has been used in studies focusing on amino acid biosynthesis, particularly in mixed rumen cultures. These studies have provided insights into the metabolic pathways and the role of various organic compounds in amino acid formation (Sauer et al., 1975).
Solid Phase Peptide Synthesis : Research has also explored the use of this compound in the solid-phase synthesis of peptides. The studies involve the synthesis of orthogonally protected derivatives, showcasing the compound's applicability in peptide chemistry (Stanley, 1992).
Future Directions
properties
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVKDYFFTWHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid | |
CAS RN |
7729-20-6 | |
Record name | ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333711 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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